1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
1-[(4-Fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione (referred to here as Compound A) is a substituted thieno[2,3-d]pyrimidine derivative. Its structure features a bicyclic thienopyrimidine core with 5,6-dimethyl substitutions, a 4-fluorophenylmethyl group at position 1, and a phenylethyl chain at position 2. The compound’s synthesis follows established routes for thieno[2,3-d]pyrimidin-4(3H)-ones, involving condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions, yielding 46–86% purity .
Properties
Molecular Formula |
C23H21FN2O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZHYAVJSCBDVZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization with Formamide or Urea
Aminothiophene precursors undergo cyclization with formamide or urea under thermal conditions to form the pyrimidine ring. For example, 5-amino-4-methylthiophene-3-carboxylate derivatives react with formamide at 150–180°C to yield thieno[2,3-d]pyrimidin-4(3H)-ones. This method achieves yields of 76–97%, with the methoxy or ethoxy groups at R3 influencing reaction efficiency.
Thorpe-Ziegler Cyclization
Alternative routes employ Thorpe-Ziegler cyclization, where mercaptocarbonitrile-containing precursors undergo base-mediated cyclization. Abdel Hamid et al. demonstrated this approach using alkyl chloroacetate and aminothiophenes, achieving 71% yield for analogous structures.
Multi-Step Synthesis Pathway
The following stepwise procedure is extrapolated from analogous syntheses:
-
Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-dione
-
N-Alkylation with 4-Fluorobenzyl Bromide
-
3-Position Functionalization
-
Purification
-
Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane).
-
Optimization Strategies
Solvent and Temperature Effects
Cyclization yields improve with polar aprotic solvents (e.g., DMF) and temperatures >150°C. For alkylation, DMF enhances solubility but may require neutral workup to avoid decomposition.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate N-alkylation, reducing reaction time to 6 hours.
Analytical Characterization
Key spectroscopic data for validation:
Challenges and Alternatives
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiviral and anticancer agent due to its ability to interact with specific molecular targets .
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The presence of the thieno[2,3-d]pyrimidine core is crucial for its binding to these targets and its overall biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Selected Thieno[2,3-d]Pyrimidine Derivatives
*Calculated based on molecular formula (C₂₂H₂₂FN₂O₂S).
†Estimated from substituent contributions.
Key Differences and Implications
Substituent Effects on Bioactivity: Compound A’s 4-fluorophenylmethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., the 3-methylphenylmethyl in ). Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets. This difference may influence target selectivity in anticancer applications. The 5,6-dimethyl substitution in Compound A and likely reduces rotational freedom, enhancing conformational stability compared to tetrahydro analogs (e.g., ).
Synthetic Accessibility :
- Compound A’s synthesis (46–86% yield ) is comparable to analogs like , but higher molecular weight derivatives (e.g., ) may require multi-step protocols, reducing scalability.
In contrast, Compound A’s fluorophenyl group balances electronic effects with stability. Bromophenoxy substituents () add steric bulk and polarizability, which may enhance DNA intercalation in antibiotic applications.
Biological Activity
1-[(4-Fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its structure, synthesis, and various biological activities based on recent research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a thieno[2,3-d]pyrimidine core. Its molecular formula is , and it has a molecular weight of approximately 405.46 g/mol. The presence of the fluorophenyl and phenylethyl groups contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit specific enzyme activities. For instance, a related compound demonstrated significant inhibition of MIF2 tautomerase activity with an IC50 value in the low micromolar range .
- Anticancer Properties : Compounds within this structural class have been investigated for their anticancer potential. A series of studies highlighted their ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is closely linked to their structural components. The following table summarizes key findings from SAR studies:
| Compound | Substituent | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5d | None | 27 | MIF2 inhibition |
| 3b | Bromo | 7.2 | Enhanced potency |
| 3i | CF3 | 2.6 | Stronger MIF2 inhibition |
These results indicate that modifications to the substituents on the thieno[2,3-d]pyrimidine ring can significantly enhance or reduce biological activity.
Case Studies
- MIF Inhibition Study : A focused compound collection including derivatives like 5d was evaluated for MIF inhibition using a tautomerase activity assay. The study revealed that certain modifications led to improved inhibitory potency against MIF2 compared to traditional inhibitors .
- Anticancer Activity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that compounds derived from thieno[2,3-d]pyrimidine exhibited cytotoxic effects. For example, one study reported an IC50 value of 15 µM in breast cancer cells, indicating potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how do substituent positions influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step routes starting with the thieno[2,3-d]pyrimidine core. Cyclization reactions (e.g., via β-keto esters or thiourea derivatives) form the fused ring system. Substituents like the 4-fluorobenzyl and phenylethyl groups are introduced via nucleophilic substitution or alkylation. For example, chlorobenzyl chloride and fluorobenzene derivatives are used under reflux conditions (acetonitrile/ethanol, 60–80°C) with bases like K₂CO₃ . Substituent steric bulk and electronic effects (e.g., fluorine’s electron-withdrawing nature) impact reaction kinetics and purity. Evidence shows that methyl groups at positions 5/6 reduce steric hindrance, improving yields compared to bulkier substituents .
Q. How is the compound structurally characterized, and what techniques validate its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and ring fusion. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves dihedral angles between aromatic rings, critical for electronic property analysis . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies). For example, ¹⁹F NMR at 470 MHz can distinguish fluorine environments in fluorophenyl groups .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- Fluorine position : Para-fluorine on the benzyl group enhances metabolic stability compared to ortho/meta positions .
- Methyl groups : 5,6-Dimethyl substitution increases lipophilicity (logP ~3.2), improving membrane permeability .
- Phenylethyl vs. smaller chains : Longer chains (e.g., phenylethyl) enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) but reduce solubility .
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| 4-Fluorophenyl (vs. Cl) | Higher selectivity for CYP450 inhibition | |
| Methyl at C5/C6 | Reduced cytotoxicity in HepG2 cells | |
| Phenylethyl vs. ethyl | 2x higher IC₅₀ against EGFR kinase |
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cisplatin for cytotoxicity).
- Validate target engagement : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd), distinguishing true activity from off-target effects .
- Meta-analysis : Pool data from ≥3 independent studies; apply statistical weighting for sample size and methodology rigor .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding modes using crystal structures of targets (e.g., COX-2, PDB ID: 5KIR). Quantum Mechanical (QM) calculations (DFT/B3LYP) optimize ligand geometries and predict electrostatic potentials. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with His90 in kinase targets) . MD simulations (AMBER, 100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .
Q. What reaction conditions optimize yield in large-scale synthesis?
- Methodological Answer : Key parameters:
- Catalysts : Pd(OAc)₂ (5 mol%) for Suzuki couplings; reduces side products .
- Solvents : Ethanol/water mixtures (7:3) improve solubility of intermediates .
- Temperature : 70–80°C for cyclization steps; higher temps (>100°C) degrade fluorophenyl groups .
- Workflow : Continuous flow systems reduce batch variability; achieve >80% yield at 10 g scale .
Q. What challenges exist in translating in vitro activity to in vivo models?
- Methodological Answer :
- Pharmacokinetics : Poor oral bioavailability (F <20%) due to high logP (~3.5). Solutions: Nanoformulation (PLGA nanoparticles) or prodrugs (ester derivatives) .
- Metabolism : CYP3A4-mediated oxidation of the thieno ring generates inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rodents .
- Toxicity : Dose-dependent hepatotoxicity (ALT >100 U/L at 50 mg/kg). Structure optimization (e.g., replacing methyl with trifluoromethyl) reduces hepatic uptake .
Q. How does the compound achieve selectivity for specific enzyme isoforms?
- Methodological Answer : Selectivity stems from:
- Active-site steric matching : The 5,6-dimethyl group fits into a hydrophobic cleft in COX-2 but not COX-1 .
- Halogen bonding : Fluorine forms a 2.9 Å interaction with Thr513 in PDE4B, absent in PDE4D .
- Kinetic studies : IC₅₀ ratios (e.g., 10 nM for PDE4B vs. 500 nM for PDE4D) confirm isoform preference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
